molecular formula C18H14F3N3O2 B2475162 1-ethyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941931-57-3

1-ethyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2475162
CAS No.: 941931-57-3
M. Wt: 361.324
InChI Key: BIGXOJLYBZHBJC-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (molecular formula: C₁₇H₁₄F₃N₃O₂) is a naphthyridine derivative characterized by a trifluoromethylphenyl substituent at the carboxamide position and an ethyl group on the naphthyridine core (Fig. 1). Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, often employing catalysts like p-toluenesulfonic acid and solvents such as dichloromethane . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in anticancer and anti-inflammatory research .

Properties

IUPAC Name

1-ethyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-2-24-15-11(5-4-8-22-15)9-14(17(24)26)16(25)23-13-7-3-6-12(10-13)18(19,20)21/h3-10H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGXOJLYBZHBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The compound can be synthesized from readily available precursors through methods such as the Friedlander synthesis, where appropriate ionic liquids may be used as catalysts to enhance yield and reduce environmental impact .

Antitumor Activity

Research has demonstrated that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
3-benzothiazolenaphthyridineKB (oral epidermal carcinoma)2.4–2.7
3-benzoxazolenaphthyridineA270 (ovarian carcinoma)31.8–3.0
Enoxacin derivativeBel-7402 (hepatocellular carcinoma)58.9

The compound is hypothesized to exert its antitumor effects through the generation of reactive oxygen species (ROS) and subsequent DNA damage response (DDR), leading to apoptosis in cancer cells. The use of ROS scavengers like N-acetyl-cysteine has been shown to mitigate these effects, confirming the role of oxidative stress in its mechanism of action .

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for its antimicrobial efficacy. Studies using agar diffusion methods have indicated that naphthyridine derivatives display concentration-dependent antibacterial activity against pathogens such as E. coli, Klebsiella pneumoniae, and Staphylococcus aureus. The following table summarizes relevant findings:

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)
E. coli0.190
K. pneumoniae0.390
S. aureusIC50 values ranged from 0.049 to 0.780

These results suggest that modifications in the naphthyridine structure can enhance antimicrobial potency .

The biological activity of this compound is attributed to several mechanisms:

  • Oxidative Stress Induction : The compound increases ROS levels within cells, leading to oxidative damage.
  • DNA Damage Response Activation : Enhanced DDR pathways contribute to apoptosis in malignant cells.
  • Inhibition of Key Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.

Case Studies

A notable study investigated the effects of a related naphthyridine derivative on non-small-cell lung cancer (NSCLC). The findings revealed that this derivative had stronger inhibitory effects compared to established treatments like enoxacin, highlighting its potential as a novel therapeutic agent .

Another study focused on the antimicrobial properties of naphthyridine derivatives against multi-drug resistant strains, demonstrating significant efficacy and suggesting a promising avenue for developing new antibiotics .

Scientific Research Applications

Antibacterial Activity

Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. The specific compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)Bacterial Strain
1-Ethyl-2-Oxo-N-(3-(Trifluoromethyl)Phenyl)-1,2-Dihydro-1,8-Naphthyridine-3-CarboxamideTBDTBD
Related Naphthyridine Derivative0.22Staphylococcus aureus
Related Naphthyridine Derivative0.25Escherichia coli

Studies have demonstrated that compounds with similar structures have reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Naphthyridine derivatives have been linked to various cancer treatments due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Research on structurally related naphthyridines revealed that modifications can enhance anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction. For instance, derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Anti-inflammatory Properties

Naphthyridine derivatives have also demonstrated anti-inflammatory effects. The unique structural features allow them to interact with various biological targets involved in inflammatory pathways.

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, the compound has shown promise in antiviral applications. Its structural characteristics enable interaction with viral replication processes, making it a candidate for further research in antiviral drug development.

Chemical Reactions Analysis

Amidation and Nucleophilic Substitution

The trifluoromethylphenyl carboxamide group undergoes selective reactions due to its electron-withdrawing nature:

  • Amidation : The carbonyl group participates in nucleophilic acyl substitution with amines or alcohols under acidic or basic conditions. For example, reactions with alkylamines in polar aprotic solvents (e.g., DMF) yield secondary amides.

  • Nucleophilic Substitution : The 1-ethyl-2-oxo moiety facilitates substitution at the C3 position. Halogenation (e.g., using POCl₃) produces chloro derivatives, which can further react with nucleophiles like thiols or amines .

Key Data :

Reaction TypeReagents/ConditionsProductYieldSource
AmidationBenzylamine, DMF, 60°CSecondary amide72%
ChlorinationPOCl₃, refluxC3-chloro derivative85%

Cyclization and Ring Functionalization

The naphthyridine core undergoes cyclization to form fused heterocycles:

  • Microwave-Assisted Cyclization : Under microwave irradiation (140°C, 2 hr), the compound forms tricyclic structures when reacted with aryl halides in DMF, leveraging palladium catalysis .

  • Oxidative Cyclization : Using boron tribromide, the 1,8-naphthyridine ring is functionalized at the C4 position, generating dihydroxy derivatives critical for biological activity .

Example Pathway :

  • Triflate intermediate formation (via Tf₂O).

  • Reduction with hydrogen/Pd-C to remove protecting groups.

  • Cyclization with halobenzylamines under microwave conditions .

Hydrogenolytic Deprotection

The N-ethyl group is selectively removed via hydrogenolysis:

  • Conditions : Pd/C (10%) in methanol/EtOAc under H₂ (1 atm, 25°C) .

  • Outcome : Generates a free amine intermediate, enabling further functionalization (e.g., coupling with fluorinated aryl halides) .

Efficiency :

  • Reaction completes within 1 hour with >90% conversion .

Modifications at the Trifluoromethyl Group

The CF₃ group influences reactivity through steric and electronic effects:

  • Hydrolysis : Under strong acidic conditions (HCl, reflux), the trifluoromethylphenyl moiety resists hydrolysis, preserving the aromatic ring .

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids are challenging due to electron deficiency but proceed with Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH .

Biological Activity-Driven Reactions

Structural analogs highlight reactivity trends tied to pharmacological efficacy:

  • Fluoroquinolone Analogs : Introducing fluorine at C6 enhances antibacterial activity via DNA gyrase inhibition .

  • Carboxamide Modifications : Replacing the ethyl group with cyclopropyl (as in 12e ) improves metabolic stability and target binding .

Comparative Bioactivity :

DerivativeModificationIC₅₀ (μM)TargetSource
Parent compoundNone3.6 ± 0.6HIV-1 IN
6a 3′-Cl-4′-F0.027 ± 0.006HIV-1 IN
12e Cyclopropyl0.015DNA gyrase

Stability and Degradation

The compound exhibits robustness under standard conditions but degrades via:

  • Photolysis : UV light induces ring-opening at the C2 carbonyl, forming quinoline derivatives .

  • Oxidative Stress : H₂O₂/Fe²⁺ generates hydroxyl radicals that attack the naphthyridine ring, leading to carboxylic acid byproducts .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its trifluoromethylphenyl group, which distinguishes it from analogs with other substituents. Key comparisons include:

1-Ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • Substituent : Fluorophenyl (-F) instead of trifluoromethylphenyl (-CF₃).
  • Properties : The fluorine atom provides moderate electron-withdrawing effects, improving binding affinity to targets like enzymes. However, the -CF₃ group in the target compound offers stronger electron-withdrawing effects and greater steric bulk, enhancing lipophilicity (logP increased by ~1.5 units) and bioavailability .
  • Synthesis : Both compounds share similar multi-step routes, but the trifluoromethyl derivative requires specialized fluorinating agents, increasing synthetic complexity .
N-(2-Ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • Substituents : Ethoxyphenyl (-OCH₂CH₃) and fluorobenzyl groups.
  • Properties : The ethoxy group is electron-donating, reducing electrophilicity compared to the target compound. This analog exhibits lower metabolic stability due to the ether linkage’s susceptibility to oxidation .
1-[(4-Chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • Substituents : Chlorophenyl (-Cl) and dimethylphenyl (-CH₃).
  • Properties: Chlorine’s electron-withdrawing effect is weaker than -CF₃, resulting in reduced lipophilicity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituent Effects
Target Compound C₁₇H₁₄F₃N₃O₂ 357.31 3.2 High lipophilicity (CF₃), metabolic stability
1-Ethyl-N-(3-fluorophenyl) analog C₁₆H₁₄FN₃O₂ 299.30 2.1 Moderate lipophilicity (F)
Ethoxyphenyl-Fluorobenzyl analog C₂₃H₂₀FN₃O₃ 405.42 2.8 Lower stability (ether oxidation)
Chlorophenyl-Dimethylphenyl analog C₂₄H₂₀ClN₃O₂ 417.89 3.0 Steric hindrance (Cl, CH₃)

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